molecular formula C21H23N5O4S B8050297 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide

2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide

Cat. No.: B8050297
M. Wt: 441.5 g/mol
InChI Key: NMFIXEFNQPDISY-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the oxazole ring: This step might involve the condensation of appropriate aldehydes and amines.

    Attachment of the pyrrolidine group: This can be done via nucleophilic substitution reactions.

    Final assembly: The various fragments are then coupled together under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:

    Use of automated synthesizers: To handle multiple steps efficiently.

    Optimization of reaction conditions: Such as temperature, solvent, and pH to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: Used in studying biological pathways and interactions.

    Enzyme Inhibitors: Potential use as inhibitors in various biochemical assays.

Medicine

    Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Sensors: Used in the development of sensors for detecting specific analytes.

    Organic Electronics:

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)phenyl]thiophene-3-carboxamide
  • 2-(Carbamoylamino)-5-[4-(1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-pyrrolidin-3-yloxyphenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFIXEFNQPDISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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